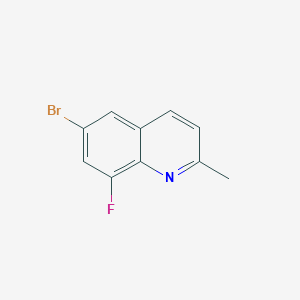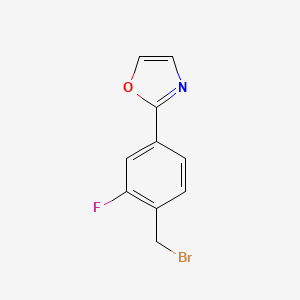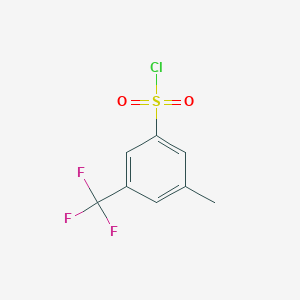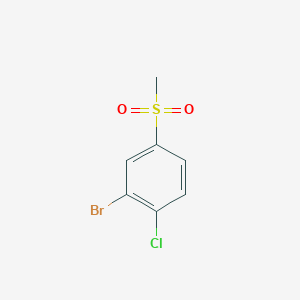
1-Chloro-2-bromo-4-(méthylsulfonyl)benzène
Vue d'ensemble
Description
2-Bromo-1-chloro-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-chloro-4-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-4-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de sulfones de méthyle de biaryle
Ce composé peut être utilisé pour synthétiser des sulfones de méthyle de biaryle, qui sont des intermédiaires importants dans la production de divers produits pharmaceutiques et agrochimiques .
Préparation d'arylpiperidines et d'aryltétrahydropyridines
Il sert de réactif dans la préparation d'arylpiperidines et d'aryltétrahydropyridines, qui sont utilisées comme agonistes 5-HT2C. Ces composés ont des applications potentielles dans le traitement de divers troubles du système nerveux central .
Synthèse de Dapagliflozine
Il est utilisé comme réactif dans la synthèse de Dapagliflozine, un inhibiteur puissant et sélectif du cotransporteur 2 du glucose dépendant du sodium rénal (SGLT2) pour le traitement du diabète de type 2 .
Réactions de substitution aromatique électrophile
Le composé peut être impliqué dans des réactions de substitution aromatique électrophile, qui sont fondamentales en synthèse organique pour introduire des groupes fonctionnels dans les systèmes aromatiques .
Développement d'agents anti-inflammatoires
Il peut être utilisé dans le développement d'agents anti-inflammatoires tels que DuP 697, par le biais de réactions avec des dérivés de silane spécifiques .
Applications de recherche et développement (R&D)
Il est souvent utilisé à des fins de R&D, en particulier dans le développement de nouvelles méthodologies ou de nouveaux matériaux synthétiques .
Mécanisme D'action
Target of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide . This suggests that it may interact with proteins or enzymes that contain sulfonamide groups.
Mode of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide . This suggests that it may act as a precursor in the synthesis of various sulfonamide derivatives.
Result of Action
Its ability to form n-aryl sulfonamide through a coupling reaction suggests that it may contribute to the synthesis of various biologically active compounds .
Action Environment
It’s known that the coupling reaction it undergoes with benzene sulfonamide occurs in the presence of copper (i)iodide , suggesting that the presence of certain catalysts may influence its reactivity.
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJFMIMXWZZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731355 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918350-18-2 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
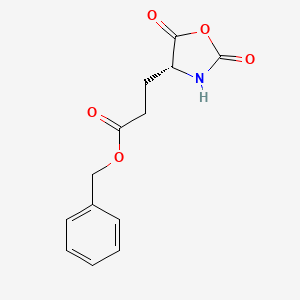
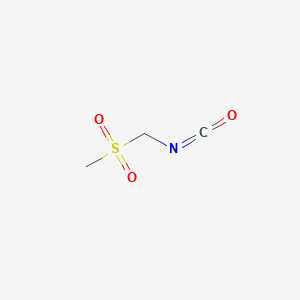




![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

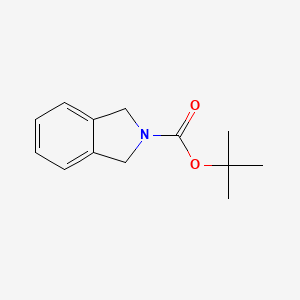
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
